Pyridine, 2-benzylamino-5-trifluoromethyl-
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Overview
Description
Pyridine, 2-benzylamino-5-trifluoromethyl- is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial component in drug design and development .
Mechanism of Action
Target of Action
It is noted that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to act on a variety of targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
It is known that trifluoromethylpyridines and their derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may have a variety of effects at the molecular and cellular level .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines may suggest some level of environmental stability .
Biochemical Analysis
Biochemical Properties
It is known that TFMP derivatives, which include Pyridine, 2-benzylamino-5-trifluoromethyl-, have been used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Cellular Effects
Some TFMP derivatives have shown to exhibit biological activities, including effects on human tumor cells
Molecular Mechanism
It is known that benzylic halides, which include compounds similar to Pyridine, 2-benzylamino-5-trifluoromethyl-, can undergo nucleophilic substitution reactions . This suggests that Pyridine, 2-benzylamino-5-trifluoromethyl- may interact with other molecules through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that some TFMP derivatives have shown memory ameliorating effects in mice
Metabolic Pathways
It is known that some bacteria can metabolize pyridine, suggesting that similar metabolic pathways may exist for Pyridine, 2-benzylamino-5-trifluoromethyl- .
Subcellular Localization
Recent advances in the prediction of protein subcellular localization using deep learning may provide insights into the potential subcellular localization of Pyridine, 2-benzylamino-5-trifluoromethyl- .
Preparation Methods
The synthesis of Pyridine, 2-benzylamino-5-trifluoromethyl- can be achieved through several methods. Another method includes the construction of the pyridine ring from a trifluoromethyl-containing building block . Industrial production often employs vapor-phase reactions to achieve high yields and purity .
Chemical Reactions Analysis
Pyridine, 2-benzylamino-5-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced pyridine derivatives.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction involving this compound, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
Pyridine, 2-benzylamino-5-trifluoromethyl- has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridine, 2-benzylamino-5-trifluoromethyl- can be compared with other trifluoromethylpyridines such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine . These compounds share similar properties but differ in their specific applications and reactivity. The presence of the benzylamino group in Pyridine, 2-benzylamino-5-trifluoromethyl- makes it unique, providing additional sites for chemical modification and enhancing its biological activity .
Properties
IUPAC Name |
N-benzyl-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)11-6-7-12(18-9-11)17-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOFHQWICAZRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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